2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of 2-acetamidothiazole: This can be achieved by reacting thioamide with acetic anhydride under reflux conditions.
Formation of 4-methylbenzo[d]thiazol-2-amine: This intermediate can be synthesized by reacting 4-methylbenzo[d]thiazole with ammonia.
Coupling Reaction: The final step involves coupling 2-acetamidothiazole with 4-methylbenzo[d]thiazol-2-amine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole and benzothiazole rings.
Reduction: Reduced forms of the thiazole and benzothiazole rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzo[d]thiazol-2-amine: A precursor in the synthesis of the target compound.
2-acetamidothiazole: Another precursor used in the synthesis.
(2-aminothiazol-4-yl)acetic acid: A related compound with similar structural features.
Uniqueness
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to its dual thiazole and benzothiazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for various applications in research and industry.
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-8-4-3-5-11-13(8)19-15(23-11)18-12(21)6-10-7-22-14(17-10)16-9(2)20/h3-5,7H,6H2,1-2H3,(H,16,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNGBUXBDOFJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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